Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex thienopyridine derivative. Its core framework consists of a tetrahydrothieno[2,3-c]pyridine ring system substituted at the 2-position with a 4-benzylbenzamido group and at the 6-position with an acetyl moiety. The ethyl ester at the 3-position enhances solubility and modulates pharmacokinetic properties. This compound belongs to a class of molecules investigated for diverse biological activities, including antitubulin, antimicrobial, and receptor modulation effects .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-3-32-26(31)23-21-13-14-28(17(2)29)16-22(21)33-25(23)27-24(30)20-11-9-19(10-12-20)15-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPJUNNUKFEHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C₁₈H₁₈N₂O₃S
- CAS Number : 24237-43-2
- Molecular Weight : 342.41 g/mol
The structure features a tetrahydrothieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 value of less than 1000 nM. This inhibition is crucial for modulating angiogenesis and has implications in treating various proliferative and fibrotic disorders such as diabetic retinopathy and atherosclerosis .
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in vitro. It modulates signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties that could be beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated in various studies:
- Ophthalmic Disorders : The compound shows promise in treating conditions like diabetic retinopathy and age-related macular degeneration due to its angiogenesis modulation capabilities .
- Cancer Treatment : Its role as a VEGFR2 inhibitor positions it as a potential therapeutic agent for certain cancers where angiogenesis plays a critical role .
- Metabolic Disorders : The compound is being investigated for its effects on metabolic diseases, including diabetes mellitus and associated complications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
| Study | Findings |
|---|---|
| Kidwai et al. (2003) | Demonstrated the anti-inflammatory effects in animal models. |
| Amr et al. (2006) | Showed significant inhibition of VEGFR2 activity in cell lines. |
| Sherif (1996) | Reported neuroprotective effects in models of neurodegeneration. |
These findings underscore the potential of this compound in various therapeutic contexts.
Scientific Research Applications
Anticancer Activity
Research has indicated that thienopyridine derivatives exhibit promising anticancer properties. Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting key enzymes necessary for microbial survival.
Enzyme Inhibition Studies
This compound has been studied as a potential inhibitor of enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes associated with inflammatory responses. This property could make it valuable in treating conditions such as asthma and other inflammatory diseases.
Mechanistic Studies
Mechanistic studies have focused on understanding how this compound interacts with biological targets at the molecular level. It has been shown to engage in hydrogen bonding interactions with target proteins, which can lead to significant alterations in their activity.
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials with tailored properties. Its derivatives can be incorporated into polymer matrices or used in the development of advanced coatings with specific functionalities such as increased durability or antimicrobial properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a selective inhibitor of lipoxygenase with potential therapeutic implications for inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The thieno[2,3-c]pyridine scaffold is highly versatile, with substitutions at the 2-, 3-, and 6-positions significantly influencing biological activity and physicochemical properties. Below is a detailed comparison:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with acetyl groups (e.g., 3e , m.p. 90–91°C) generally exhibit lower melting points than ureido derivatives (e.g., 5 , m.p. 201–202°C), reflecting differences in crystallinity.
- Solubility : Ethyl esters (e.g., target compound) balance lipophilicity better than methyl esters, as seen in 3e (methyl ester) vs. 3h (ethyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
